Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate is a key intermediate compound in the synthesis of benzisothiazolone-based inhibitors for Human Leukocyte Elastase (HLE). [] HLE is a serine protease implicated in various inflammatory diseases, making its inhibitors valuable targets for drug development. []
While specific reactions involving Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate are not detailed in the provided papers, its use as a precursor in synthesizing HLE inhibitors indicates its reactivity. [] Further studies exploring its reactions with various reagents and under different conditions are needed to fully understand its chemical behavior.
The provided literature focuses on the application of Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate in synthesizing HLE inhibitors, without delving into its specific mechanism of action. [] It is likely that its role is primarily structural, contributing to the overall shape and binding affinity of the final inhibitor molecule.
The primary application of Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate, as identified in the literature, is its use as a key intermediate in the synthesis of [¹⁴C]-labeled benzisothiazolone-based inhibitors for HLE. [] These inhibitors, WIN 63394 and WIN 64733, are crucial for studying the activity and therapeutic potential of targeting HLE in inflammatory diseases. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: